molecular formula C8H12O2 B1595077 exo-2-Norbornyl formate CAS No. 41498-71-9

exo-2-Norbornyl formate

Cat. No.: B1595077
CAS No.: 41498-71-9
M. Wt: 140.18 g/mol
InChI Key: SGXIEZNAOCVSKO-XLPZGREQSA-N
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Description

exo-2-Norbornyl formate: is an organic compound with the molecular formula C8H12O2 . It is a derivative of norbornane, a bicyclic hydrocarbon, and is characterized by the presence of a formate ester group. This compound is known for its participation in various chemical transformations and has applications in synthetic organic chemistry.

Mechanism of Action

Target of Action

Exo-2-Norbornyl formate is a chemical compound that primarily targets ruthenium catalysts . Ruthenium catalysts are substances that increase the rate of chemical reactions without being consumed in the process. They play a crucial role in various chemical transformations, particularly in the field of organic synthesis.

Mode of Action

The interaction of this compound with its target, the ruthenium catalyst, results in novel transformations of alkyl formates . This interaction is facilitated by the unique structure of the this compound, which allows it to participate in these transformations.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the transformation of alkyl formates . Alkyl formates are organic compounds that are often used in the production of various pharmaceuticals and agrochemicals. The transformation of these compounds, catalyzed by ruthenium and involving this compound, can lead to the production of novel compounds with potential applications in various fields.

Pharmacokinetics

Given its chemical structure and its primary use in chemical reactions, it is likely that its bioavailability is influenced by factors such as its physical state, purity, and the conditions under which it is stored and used .

Result of Action

The primary result of the action of this compound is the transformation of alkyl formates . This transformation can lead to the production of novel compounds with potential applications in various fields, including pharmaceuticals and agrochemicals.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of a suitable catalyst (such as ruthenium), the physical state of the compound, and the conditions under which it is stored and used . For example, it is recommended that this compound be stored at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of exo-2-Norbornyl formate typically involves the reaction of norbornene with formic acid. The process is carried out under reflux conditions for several hours. The reaction mixture is then subjected to distillation to remove excess formic acid and isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve the use of formic acid and norbornene, followed by purification through distillation.

Chemical Reactions Analysis

Types of Reactions: exo-2-Norbornyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: exo-2-Norbornyl formate is used in synthetic organic chemistry for the preparation of various norbornane derivatives. It participates in ruthenium-catalyzed transformations of alkyl formates .

Biology and Medicine:

Industry: The compound’s reactivity makes it useful in the synthesis of other chemicals and materials. Its role in catalyzed transformations highlights its importance in industrial chemistry .

Comparison with Similar Compounds

Uniqueness: exo-2-Norbornyl formate is unique due to its formate ester group, which imparts distinct reactivity compared to other norbornane derivatives. Its ability to participate in specific catalytic transformations sets it apart from similar compounds .

Properties

CAS No.

41498-71-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl] formate

InChI

InChI=1S/C8H12O2/c9-5-10-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8+/m0/s1

InChI Key

SGXIEZNAOCVSKO-XLPZGREQSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2OC=O

SMILES

C1CC2CC1CC2OC=O

Canonical SMILES

C1CC2CC1CC2OC=O

90199-27-2
41498-71-9

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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